molecular formula C22H20N4O2 B283881 6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B283881
M. Wt: 372.4 g/mol
InChI Key: PLQTWOWHIRTLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves a multi-component reaction. One common method involves the reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile in the presence of a catalyst. The reaction is usually carried out under thermal solvent-free conditions, which makes it environmentally friendly and efficient . Industrial production methods may involve the use of heterogeneous reusable catalysts such as P2O5/SiO2, H3PO4/Al2O3, cellulose sulfuric acid, and starch sulfuric acid to enhance the yield and purity of the product .

Chemical Reactions Analysis

6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:

Scientific Research Applications

6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar compounds to 6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE include other pyranopyrazoles and pyrazole derivatives. These compounds share a similar core structure but may differ in their functional groups and substituents. Some examples include:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages in certain therapeutic applications.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

6-amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H20N4O2/c1-13-5-3-6-15(9-13)12-27-17-8-4-7-16(10-17)20-18(11-23)21(24)28-22-19(20)14(2)25-26-22/h3-10,20H,12,24H2,1-2H3,(H,25,26)

InChI Key

PLQTWOWHIRTLSV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N

Origin of Product

United States

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